DH-376

Description

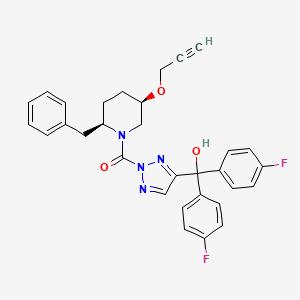

Structure

3D Structure

Properties

Molecular Formula |

C31H28F2N4O3 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone |

InChI |

InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |

InChI Key |

GVLOFRPVRYAFKI-VSGBNLITSA-N |

Isomeric SMILES |

C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |

Canonical SMILES |

C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GC376

Introduction

GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses and noroviruses[1][2]. It is a dipeptide-based protease inhibitor that functions as a prodrug, converting to its active form, GC373, upon administration[3][4][5]. Originally developed for feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, GC376 has garnered substantial interest as a therapeutic candidate for human coronaviruses, including SARS-CoV-2[1][4][6]. This guide provides a detailed examination of its molecular mechanism of action, supported by quantitative data and key experimental methodologies.

Core Mechanism: Covalent Inhibition of the Main Protease (Mpro)

The primary mechanism of action of GC376 is the inhibition of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro)[6][7][8]. Mpro is a cysteine protease that plays an indispensable role in the viral life cycle by processing viral polyproteins into mature, functional proteins required for viral replication and transcription[3][4][7][8][9][10]. The highly conserved nature of the Mpro active site across different coronaviruses is the basis for GC376's broad-spectrum activity[2][3].

The process of inhibition involves several key steps:

-

Prodrug Conversion : GC376 is a bisulfite adduct of the active aldehyde compound, GC373. In vivo, it undergoes conversion to release GC373[1][5].

-

Covalent Bonding : The aldehyde "warhead" of the active GC373 molecule enters the Mpro active site. Here, it forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro)[1][11][12].

-

Hemithioacetal Formation : This nucleophilic attack by the cysteine residue on the aldehyde results in the formation of a stable hemithioacetal adduct[1][5][12].

-

Enzyme Inactivation : The formation of this covalent complex physically blocks the active site, rendering the Mpro enzyme inactive and halting the viral replication cascade[1][4][5].

Caption: Covalent inhibition pathway of GC376 against viral Mpro.

Dual Mechanism of Action

Recent studies suggest that GC376 may possess a dual mechanism of action. In addition to directly inhibiting the viral Mpro, it has been found to inhibit host cathepsin L in Vero cells[3][13]. Cathepsin L is a host protease that can be involved in the entry of some viruses into host cells. By inhibiting both a key viral enzyme and a relevant host factor, GC376 may exert a more potent and comprehensive antiviral effect.

Caption: Dual-target mechanism of GC376 inhibiting viral and host proteases.

Quantitative Analysis of Inhibitory Activity

The potency of GC376 has been quantified against various coronaviruses and their respective Mpro enzymes using several metrics. The data consistently demonstrates potent inhibition at nanomolar to low-micromolar concentrations.

Table 1: Inhibitory and Antiviral Activity of GC376

| Metric | Target Virus / Protease | Value (µM) | Reference(s) |

|---|---|---|---|

| IC₅₀ | SARS-CoV-2 Mpro | 0.03 - 0.16 | [3] |

| SARS-CoV-2 Mpro | 0.89 | [12] | |

| SARS-CoV-2 Mpro | 0.15 | [10] | |

| Feline Infectious Peritonitis Virus (FIPV) Mpro | 0.72 | [12] | |

| Porcine Epidemic Diarrhea Virus (PEDV) Mpro | 1.11 | [12] | |

| SARS-CoV Mpro | 4.35 | [12] | |

| MERS-CoV Mpro | 1.56 | [12] | |

| EC₅₀ | SARS-CoV-2 (in Vero cells) | 2.19 - 3.37 | [3] |

| SARS-CoV-2 (in Vero cells) | 0.70 | [10] | |

| Various Coronaviruses (HCoV-229E, NL63, etc.) | 0.099 - 3.37 | [13] | |

| Kᵢ | FIPV Mpro | 0.0021 | [4][5] |

| SARS-CoV Mpro | 0.020 | [4][5] | |

| SARS-CoV-2 Mpro | 0.040 | [4][5] |

| Kᴅ | SARS-CoV-2 Mpro | 1.6 |[12] |

Table 2: Cytotoxicity Profile

| Metric | Cell Line | Value (µM) | Reference(s) |

|---|

| CC₅₀ | Not specified | > 100 |[3] |

Experimental Protocols

The characterization of GC376's mechanism of action relies on a suite of established biochemical and virological assays.

Enzyme Inhibition Assay (FRET)

A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to determine the IC₅₀ value of an inhibitor against a protease[10][11][12].

-

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Recombinant Mpro enzyme is incubated with varying concentrations of GC376.

-

The FRET peptide substrate is added to the enzyme-inhibitor mixture.

-

The reaction is monitored over time by measuring the increase in fluorescence at a specific wavelength.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Generalized workflow for a FRET-based enzyme inhibition assay.

Binding Affinity Assay (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the binding affinity (Kᴅ), stoichiometry, and thermodynamics of an interaction[12].

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Methodology:

-

A solution of the Mpro enzyme is placed in the sample cell of the calorimeter.

-

A solution of GC376 is loaded into an injection syringe.

-

Small aliquots of GC376 are incrementally injected into the Mpro solution.

-

The heat change associated with each injection is precisely measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein, yielding the binding affinity (Kᴅ) and other thermodynamic parameters.

-

Structural Analysis (X-ray Crystallography)

This technique provides high-resolution, three-dimensional structural information about the drug-target interaction[11][12].

-

Principle: X-rays are diffracted by a crystallized molecule, producing a diffraction pattern that can be used to calculate the electron density and, subsequently, the atomic structure of the molecule.

-

Methodology:

-

Recombinant Mpro is expressed and purified.

-

The purified Mpro is incubated with GC376 to form the enzyme-inhibitor complex.

-

The complex is crystallized by screening various buffer conditions.

-

The resulting crystals are exposed to a high-intensity X-ray beam.

-

The diffraction data is collected and processed to solve the 3D structure, revealing the precise covalent bond between GC376 and the catalytic cysteine in the active site.

-

Cell-Based Antiviral Assay

These assays measure the ability of a compound to inhibit viral replication in a cellular context, yielding an EC₅₀ value[3][13].

-

Principle: The assay quantifies the extent to which a drug protects host cells from the virus-induced cytopathic effect (CPE), which is the structural damage and death of host cells.

-

Methodology:

-

A monolayer of susceptible host cells (e.g., Vero cells) is prepared in a multi-well plate.

-

The cells are treated with serial dilutions of GC376.

-

The cells are then infected with a known quantity of the virus.

-

After an incubation period, the plates are assessed for cell viability, often using a colorimetric reagent (e.g., MTT or neutral red).

-

The EC₅₀ is calculated as the drug concentration that inhibits the viral CPE by 50%.

-

Conclusion

GC376 is a highly effective protease inhibitor that acts primarily through the covalent modification of the main protease (Mpro) essential for coronavirus replication. Its nature as a prodrug, broad-spectrum activity, and potent inhibitory constants (IC₅₀ and Kᵢ) in the nanomolar-to-micromolar range make it a compelling antiviral candidate[1][2][3][4]. The potential for a dual mechanism of action, targeting both viral Mpro and host cathepsin L, could further enhance its therapeutic efficacy[3][13]. The robust body of evidence from enzymatic, biophysical, structural, and cell-based assays provides a comprehensive understanding of its mechanism and validates its potential for further clinical development.

References

- 1. GC376 - Wikipedia [en.wikipedia.org]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]

- 11. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

GC376: A Technical Guide to a Broad-Spectrum 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GC376 is a potent, broad-spectrum dipeptide-based prodrug inhibitor of the 3C-like (3CL) protease, an enzyme essential for the replication of many coronaviruses.[1][2] By forming a covalent bond with a key cysteine residue in the enzyme's active site, GC376 effectively blocks the processing of viral polyproteins, thereby halting viral replication.[3][4] This technical guide provides an in-depth overview of GC376, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its notable application in treating feline infectious peritonitis (FIP), a fatal coronavirus disease in cats.[1][2][5]

Mechanism of Action

GC376 is a prodrug that is converted to its active aldehyde form, GC373, under physiological conditions. GC373 acts as a competitive, reversible inhibitor of the 3CL protease (also known as the main protease, Mpro).[6] The mechanism of inhibition involves the formation of a hemithioacetal, a covalent bond between the aldehyde group of GC373 and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) within the active site of the 3CL protease.[4] This covalent modification blocks the substrate-binding pocket and inactivates the enzyme.

The 3CL protease plays a critical role in the coronavirus life cycle by cleaving the large viral polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA genome.[7][8][9][10][11] This proteolytic processing releases individual non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex.[7][10] By inhibiting the 3CL protease, GC376 prevents the maturation of these viral proteins, thereby disrupting the entire replication cycle.[7]

Caption: Mechanism of action of GC376 in inhibiting coronavirus replication.

Quantitative Efficacy Data

The efficacy of GC376 has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against the 3CL protease and its half-maximal effective concentration (EC50) in cell-based antiviral assays.

Table 1: IC50 Values of GC376 against Viral 3CL Proteases

| Virus Target | IC50 (µM) | Assay Type | Reference |

| SARS-CoV-2 3CLpro | 0.89 | FRET | [4] |

| Feline Infectious Peritonitis Virus (FIPV) 3CLpro | Sub-micromolar | Not Specified | [12] |

| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | 0.15 | Not Specified | [12] |

| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | ~1.11 | Not Specified | |

| Norovirus (NV) 3CLpro | Not Specified | Not Specified | [12] |

Table 2: EC50 Values of GC376 in Antiviral Cell-Based Assays

| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |

| SARS-CoV-2 | Vero E6 | 3.37 | CPE | [2] |

| SARS-CoV-2 | Vero 76 | 3.30 | Cytotoxicity Rescue | [13] |

| Feline Infectious Peritonitis Virus (FIPV) | Not Specified | 0.2 | Not Specified | [12] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Not Specified | Not Specified |

Experimental Protocols

3CL Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of the 3CL protease using a fluorogenic substrate.

Materials:

-

Recombinant 3CL protease

-

Fluorescence Resonance Energy Transfer (FRET) peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

GC376 (or other test inhibitors)

-

96-well or 384-well black plates

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of GC376 in the assay buffer.

-

In a microplate, add the 3CL protease to the assay buffer.

-

Add the diluted GC376 or control (e.g., DMSO) to the wells containing the enzyme and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm for the Dabcyl-Edans pair).

-

The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each GC376 concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a FRET-based 3CL protease inhibition assay.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay determines the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Coronavirus stock

-

Cell culture medium

-

GC376 (or other test compounds)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo)

-

Microplate reader (spectrophotometer or luminometer)

Protocol:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of GC376 in cell culture medium.

-

Remove the old medium from the cells and add the diluted GC376.

-

Infect the cells with the coronavirus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected controls.

-

Incubate the plates for a period sufficient to observe significant CPE in the untreated infected controls (e.g., 72 hours).

-

Assess cell viability using a chosen reagent. For example, with Neutral Red, incubate the cells with the dye, followed by a wash and solubilization step, and then measure the absorbance at a specific wavelength.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE reduction for each GC376 concentration.

-

Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration.

Caption: Workflow for a cytopathic effect (CPE) reduction assay.

Clinical Application: Feline Infectious Peritonitis (FIP)

GC376 has been most notably studied for its efficacy in treating Feline Infectious Peritonitis (FIP), a highly fatal coronavirus-induced disease in cats.[1][5] Clinical trials in cats with naturally occurring FIP have demonstrated that treatment with GC376 can lead to rapid remission of clinical signs.[1][5] In one study, 19 out of 20 cats with FIP showed significant clinical improvement within two weeks of starting treatment.[5] However, relapses were observed in some cases, particularly in cats with the dry form of FIP or with neurological involvement, as GC376 has poor penetration across the blood-brain barrier.[1][5] These studies have been instrumental in validating the therapeutic potential of 3CL protease inhibitors for coronaviral diseases.

Conclusion

GC376 is a well-characterized 3CL protease inhibitor with demonstrated potent in vitro activity against a range of coronaviruses and proven clinical efficacy in a relevant animal model. Its mechanism of action, targeting a highly conserved viral enzyme, makes it a valuable tool for research and a promising candidate for the development of broad-spectrum antiviral therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of GC376 and other 3CL protease inhibitors.

References

- 1. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Investigation of the Interaction Between a GC-376 Based Peptidomimetic PROTAC and the Viral Main Protease of Coxsackievirus B3 to Explore the Applicability of a Broad-Spectrum Antiviral PROTAC[v1] | Preprints.org [preprints.org]

- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. everycat.org [everycat.org]

- 6. 3C-like protease - Wikipedia [en.wikipedia.org]

- 7. The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis [virosin.org]

- 8. Processing of the Human Coronavirus 229E Replicase Polyproteins by the Virus-Encoded 3C-Like Proteinase: Identification of Proteolytic Products and Cleavage Sites Common to pp1a and pp1ab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coronavirus - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Targeted Therapy: The Early Discovery and Development of GC376 for Feline Infectious Peritonitis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Feline Infectious Peritonitis (FIP) remains one of the most devastating and historically fatal diseases in cats. Caused by a mutated form of feline coronavirus (FCoV), FIP has long presented a formidable challenge to veterinary medicine due to its complex immunopathology and the lack of effective treatments. This technical guide provides a comprehensive overview of the early discovery and development of GC376, a pioneering antiviral compound that marked a significant turning point in the fight against FIP. GC376 was one of the first molecules to demonstrate that a targeted antiviral approach could be successful in treating this once-fatal disease, paving the way for a new era of hope for affected cats and their owners. This document will delve into the core scientific principles behind GC376, from its mechanism of action to the pivotal in vitro and in vivo studies that established its preclinical efficacy.

The Molecular Target: Feline Coronavirus 3C-like Protease (3CLpro)

The discovery of GC376 is rooted in the fundamental understanding of the coronavirus replication cycle. Like other coronaviruses, FCoV translates its genomic RNA into large polyproteins, which must be cleaved into individual functional proteins by viral proteases. A key enzyme in this process is the 3C-like protease (3CLpro), also known as the main protease (Mpro). The indispensable role of 3CLpro in viral replication makes it an attractive target for antiviral drug development.[1][2]

GC376 was developed as a potent inhibitor of this crucial enzyme.[3] It is a dipeptidyl aldehyde bisulfite adduct, which acts as a prodrug.[1][4] In vivo, it is converted to its active aldehyde form, GC373, which then targets the 3CLpro.[1][4]

Mechanism of Action of GC376

The active form of GC376, the aldehyde GC373, is a peptidomimetic compound designed to fit into the active site of the 3CLpro. It forms a covalent bond with a critical cysteine residue (Cys144 in FIPV 3CLpro) in the enzyme's active site, effectively blocking its proteolytic activity.[1][4] This inhibition prevents the processing of the viral polyproteins, thereby halting the production of new, functional viral particles and disrupting the viral replication cycle.[1][3]

dot

Caption: Mechanism of action of GC376 in inhibiting FCoV replication.

Preclinical Development: In Vitro Studies

The initial evaluation of GC376's antiviral potential was conducted through a series of in vitro experiments. These studies were crucial in determining the compound's efficacy against FCoV and its specificity for the viral 3CLpro.

Quantitative Data from In Vitro Assays

| Assay Type | Virus/Enzyme | Cell Line | Parameter | Value | Reference |

| Antiviral Assay | FIPV | CRFK | IC50 | 0.2 µM | [5] |

| Antiviral Assay | TGEV | ST | IC50 | 0.15 µM | [5] |

| Antiviral Assay | SARS-CoV-2 | Vero E6 | EC50 | 0.18 µM - 3.37 µM | [2][6] |

| Enzyme Inhibition | FIPV 3CLpro | - | IC50 | Sub-micromolar | [1] |

| Enzyme Inhibition | FIPV 3CLpro | - | Ki | 2.1 nM | [1] |

| Enzyme Inhibition | SARS-CoV 3CLpro | - | Ki | 20 nM | [1] |

| Enzyme Inhibition | SARS-CoV-2 3CLpro | - | Ki | 40 nM | [1] |

| Cytotoxicity Assay | Various | CRFK, Vero E6 | CC50 | >150 µM, >200 µM | [7][8] |

Experimental Protocols

A Fluorescence Resonance Energy Transfer (FRET) assay was employed to quantify the inhibitory activity of GC376 against purified FCoV 3CLpro.[9]

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in a detectable fluorescent signal. The presence of an inhibitor like GC376 prevents this cleavage, leading to a reduction in fluorescence.

-

Protocol:

-

Recombinant FIPV 3CLpro was incubated with varying concentrations of GC376 (e.g., 0.01 to 50 µM) in an assay buffer for 30 minutes at 37°C.[5]

-

A fluorogenic peptide substrate (e.g., dabcyl-KTSAVLQ/SGFRKME-edans) was added to the mixture.[9]

-

The reaction was incubated for a defined period (e.g., 60 minutes) at 37°C in a 96-well plate.[5]

-

Fluorescence was measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm).[5]

-

The concentration of GC376 that inhibited 50% of the enzyme's activity (IC50) was calculated.

-

The ability of GC376 to inhibit FCoV replication in a cell culture system was assessed using a plaque reduction assay.

-

Principle: This assay quantifies the number of infectious virus particles (plaque-forming units) in a sample. An effective antiviral agent will reduce the number of plaques.

-

Protocol:

-

Confluent monolayers of Crandell-Rees Feline Kidney (CRFK) cells were infected with FCoV.

-

After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of GC376.

-

The plates were incubated for several days to allow for plaque formation.

-

Cells were fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The concentration of GC376 that reduced the number of plaques by 50% (EC50) was determined.

-

To ensure that the antiviral activity of GC376 was not due to toxicity to the host cells, cytotoxicity assays were performed.

-

Principle: These assays measure the viability of cells in the presence of the test compound.

-

Protocol:

-

CRFK or other feline cell lines were seeded in 96-well plates.[7]

-

Cells were incubated with a range of concentrations of GC376 for a period equivalent to the antiviral assays.

-

Cell viability was assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo) that measures metabolic activity or cell membrane integrity.[7][8]

-

The concentration of GC376 that caused a 50% reduction in cell viability (CC50) was determined.

-

dot

Caption: Experimental workflow for the in vitro evaluation of GC376.

Preclinical Development: In Vivo Studies

Following the promising in vitro results, the efficacy of GC376 was evaluated in a feline model of experimentally induced FIP. These studies were critical for assessing the drug's safety, pharmacokinetics, and therapeutic potential in a living organism.

Quantitative Data from In Vivo Studies

| Study Type | Animal Model | Parameter | Value | Reference |

| Pharmacokinetics | Healthy Cats | Bioavailability | Favorable after subcutaneous injection | [9] |

| Efficacy Study | Experimentally Infected Cats | Outcome | Rapid reversal of clinical signs and lymphopenia | [9] |

| Efficacy Study | Experimentally Infected Cats | Viral Titers | Reduction in viral titers in ascites macrophages | [9] |

| Field Trial | Client-owned Cats with FIP | Initial Response | 19 out of 20 cats showed improved health within 2 weeks | |

| Field Trial | Client-owned Cats with FIP | Long-term Remission | 7 out of 20 cats were in disease remission at the time of publication |

Experimental Protocols

-

Principle: To create a consistent and reproducible model of FIP for testing antiviral efficacy.

-

Protocol:

-

Specific pathogen-free (SPF) cats were used to ensure no pre-existing coronavirus infections.[9]

-

Cats were experimentally infected with a virulent strain of FIPV, typically via intraperitoneal injection.[9]

-

The development of clinical signs of FIP, such as fever, lethargy, ascites, and lymphopenia, was monitored closely.[9]

-

-

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of GC376 and to establish a safe dosage.

-

Protocol:

-

Healthy SPF cats were administered GC376 via subcutaneous injection at a predetermined dose (e.g., 10 mg/kg).[9]

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of GC376 and its active metabolite were measured using analytical techniques such as HPLC.

-

For safety studies, cats were administered repeated doses of GC376 (e.g., 10 mg/kg twice daily for 4 weeks), and were monitored for adverse effects through daily observation and regular bloodwork (complete blood count and chemistry panels).[9]

-

-

Principle: To evaluate the therapeutic efficacy of GC376 in cats with established FIP.

-

Protocol:

-

Cats with experimentally induced FIP were treated with GC376 once clinical signs became apparent.[9]

-

GC376 was administered subcutaneously, typically twice daily, at a dose determined from the pharmacokinetic and safety studies (e.g., 10 mg/kg).[9]

-

Cats were monitored daily for clinical signs, body weight, and temperature. Blood samples were collected regularly to monitor lymphocyte counts.[9]

-

In cats with effusive FIP, ascitic fluid was collected to measure viral load via quantitative reverse transcription PCR (qRT-PCR).[9]

-

Treatment was continued for a specified duration (e.g., 14-20 days), and the cats were observed for long-term remission.[9]

-

-

Principle: To assess the safety and efficacy of GC376 in a real-world setting in cats with naturally acquired FIP.

-

Protocol:

-

Client-owned cats with a confirmed diagnosis of various forms of FIP (effusive, non-effusive) were enrolled in the trial. Cats with neurological signs were excluded.

-

GC376 was administered subcutaneously at a dose of 15 mg/kg every 12 hours.

-

Cats were monitored closely for clinical improvement, and treatment was continued for a minimum of 12 weeks.

-

The primary outcomes were the resolution of clinical signs and long-term disease remission.

-

dot

Caption: Logical workflow for the in vivo development of GC376 for FIP.

Conclusion

The early discovery and development of GC376 represent a landmark achievement in veterinary antiviral therapy. Through a systematic approach of in vitro and in vivo studies, researchers successfully identified and validated a potent inhibitor of the FCoV 3CLpro. The preclinical data demonstrated not only the compound's targeted mechanism of action but also its ability to reverse the course of what was once considered a uniformly fatal disease. While the journey of GC376 towards becoming a commercially available and widely accessible treatment has faced various challenges, its initial success story provided the crucial proof-of-concept that has inspired and guided the development of subsequent antiviral therapies for FIP. This foundational work has undeniably transformed the prognosis for cats with FIP and continues to inform the broader field of coronavirus research.

References

- 1. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 5. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis | Semantic Scholar [semanticscholar.org]

- 6. absa.org [absa.org]

- 7. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Structural Biology of GC376 Binding to Mpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular underpinnings of the interaction between the broad-spectrum antiviral agent GC376 and its target, the main protease (Mpro or 3CLpro) of coronaviruses. Understanding this interaction at a granular level is pivotal for the structure-guided design of next-generation antiviral therapeutics. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols for the characterization of this crucial drug-target engagement.

Introduction: The Significance of Mpro Inhibition

The main protease of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication.[1][2] It functions to cleave the viral polyproteins into individual functional proteins required for the assembly of new viral particles.[3] Due to its critical role and high degree of conservation across different coronaviruses, Mpro is a prime target for the development of antiviral drugs.[1][2]

GC376, a dipeptidyl aldehyde bisulfite prodrug, has demonstrated potent inhibitory activity against the Mpro of a wide range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2.[1][3][4] Upon administration, the prodrug GC376 is converted to its active aldehyde form, GC373, which then targets the Mpro active site.[5]

The Covalent Binding Mechanism of GC376

The inhibitory action of GC376 is characterized by the formation of a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[1][4][6] This covalent modification effectively blocks the enzyme's catalytic activity, thereby halting viral replication.

The binding process can be summarized as follows:

-

Prodrug Conversion: The bisulfite adduct, GC376, is converted to the active aldehyde, GC373.[5]

-

Nucleophilic Attack: The sulfur atom of the catalytic Cys145 residue performs a nucleophilic attack on the carbonyl carbon of the aldehyde in GC373.[6]

-

Hemithioacetal Formation: This attack results in the formation of a covalent hemithioacetal linkage between the inhibitor and the enzyme.[4][7]

-

Enzyme Inactivation: The formation of this covalent adduct physically obstructs the substrate-binding site and inactivates the protease.

The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues lining the Mpro active site.[4]

Figure 1: Covalent inhibition mechanism of Mpro by GC376.

Quantitative Binding Data

The binding affinity of GC376 and its active form, GC373, to Mpro from various coronaviruses has been quantified using multiple biophysical techniques. The following tables summarize the key inhibition and binding constants reported in the literature.

Table 1: Inhibitory Potency of GC376 and GC373 against Coronavirus Mpro

| Coronavirus | Inhibitor | IC50 (µM) | Reference |

| SARS-CoV-2 | GC376 | 0.89 | [4] |

| SARS-CoV-2 | GC373 | 0.40 | [8] |

| SARS-CoV | GC376 | 4.35 | [4] |

| MERS-CoV | GC376 | 1.56 | [4] |

| FIPV | GC376 | 0.72 | [4] |

Table 2: Binding Affinity of GC376 to Coronavirus Mpro

| Coronavirus | Method | Binding Constant (Ki or Kd) | Reference |

| SARS-CoV-2 | Enzyme Inhibition Assay | Ki = 40 nM | [8] |

| SARS-CoV-2 | Isothermal Titration Calorimetry | Kd = 1.6 µM | [4] |

| SARS-CoV | Enzyme Inhibition Assay | Ki = 20 nM | [8] |

| FIPV | Enzyme Inhibition Assay | Ki = 2.1 nM | [5][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the binding of GC376 to Mpro.

Recombinant Mpro Expression and Purification

Objective: To produce highly pure and active Mpro for structural and biochemical studies.

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET) containing the gene for Mpro, often with an N-terminal His-tag and a cleavable SUMO tag to enhance solubility and facilitate purification.

-

Cell Culture: Grow the transformed E. coli in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression: Induce Mpro expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM and continue to incubate the culture at a reduced temperature (e.g., 16-20°C) for 12-18 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with lysozyme and DNase. Disrupt the cells by sonication on ice.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Mpro from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage and Polishing: If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., SUMO protease) to remove the tag. Further purify the Mpro using size-exclusion chromatography (SEC) to remove the cleaved tag, protease, and any aggregated protein.

-

Purity and Concentration: Assess the purity of the final Mpro sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.

X-ray Crystallography of Mpro-GC376 Complex

Objective: To determine the three-dimensional structure of Mpro in complex with GC376.

Protocol:

-

Complex Formation: Incubate the purified Mpro with a 2-5 fold molar excess of GC376 for at least one hour at room temperature to ensure complete covalent modification.

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the Mpro-GC376 complex solution with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio.

-

Crystal Optimization: Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model. Build the model of the Mpro-GC376 complex into the electron density map and refine the structure.

Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of GC376 against Mpro.

Protocol:

-

Reagents:

-

Assay Buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Mpro Enzyme: Diluted to the desired concentration in assay buffer.

-

FRET Substrate: A peptide substrate containing a fluorophore and a quencher pair separated by the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS).

-

GC376 Inhibitor: Serially diluted in DMSO or assay buffer.

-

-

Assay Procedure:

-

In a 96- or 384-well black plate, add a small volume of the serially diluted GC376 to the appropriate wells.

-

Add the Mpro enzyme solution to all wells except the negative control wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for IC50 determination using a FRET assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of GC376 binding to Mpro.

Protocol:

-

Sample Preparation:

-

Prepare the Mpro solution and the GC376 solution in the same, precisely matched buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl).

-

Thoroughly degas both solutions to prevent air bubbles during the experiment.

-

Determine the accurate concentrations of both the protein and the ligand.

-

-

ITC Experiment Setup:

-

Load the Mpro solution into the sample cell of the ITC instrument.

-

Load the GC376 solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of GC376 into the Mpro solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Conclusion

The structural and biochemical characterization of the GC376-Mpro interaction provides a solid foundation for the rational design of novel and improved coronavirus inhibitors. The covalent mechanism of action and the high binding affinity of GC376 underscore its potential as a broad-spectrum antiviral agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery, facilitating further investigation into Mpro inhibition and the development of effective therapies against current and future coronavirus threats.

References

- 1. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

GC376 as a Prodrug: A Technical Guide to Activation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC376 is a dipeptide-based bisulfite adduct prodrug that has demonstrated broad-spectrum antiviral activity against numerous coronaviruses. Its mechanism of action relies on the intracellular conversion to its active aldehyde form, GC373, which potently inhibits the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This technical guide provides an in-depth overview of the activation, mechanism of action, and metabolic profile of GC376. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways to support further research and development of this promising antiviral candidate.

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for effective broad-spectrum antiviral therapies. The viral main protease (Mpro), a highly conserved enzyme among coronaviruses, is a prime target for antiviral drug development. GC376 emerged as a promising preclinical candidate, initially investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats.[1][2] Its efficacy stems from its nature as a prodrug, which allows for efficient delivery and subsequent activation to a potent Mpro inhibitor.[3][4] Understanding the nuances of its activation and metabolic fate is critical for its optimization and potential clinical application.

Prodrug Activation and Mechanism of Action

GC376 is a bisulfite adduct of the active aldehyde compound, GC373.[3][4] This prodrug design enhances the compound's stability and solubility.

Activation Pathway:

Under aqueous or physiological conditions, GC376 undergoes a spontaneous conversion to its active aldehyde form, GC373.[4][5] This conversion is a reversible equilibrium, but the aldehyde form is readily sequestered by its target enzyme.

Figure 1: Activation of the prodrug GC376 to its active aldehyde form, GC373.

Mechanism of Mpro Inhibition:

The active aldehyde, GC373, is a potent inhibitor of the viral main protease (Mpro). It acts as a peptidomimetic and forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[6] This covalent modification blocks the substrate-binding site and inhibits the protease's ability to cleave the viral polyproteins, which is a crucial step for the maturation of functional viral proteins required for replication.

Figure 2: Mechanism of Mpro inhibition by GC373.

Quantitative Data

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of GC376 and its active metabolite, GC373.

Table 1: In Vitro Efficacy of GC376 and GC373 against Coronaviruses

| Compound | Virus | Assay | IC50 (µM) | EC50 (µM) | Ki (nM) | CC50 (µM) | Reference(s) |

| GC376 | SARS-CoV-2 | Mpro FRET | 0.19 ± 0.04 | 0.92 | 40 | >200 (Vero E6) | [7][8] |

| SARS-CoV | Mpro FRET | 0.05 ± 0.01 | - | 20 | - | [7][9] | |

| FIPV | Mpro FRET | 0.49 ± 0.07 | - | 2.1 | - | [7][9] | |

| MERS-CoV | Mpro FRET | - | - | - | - | [9] | |

| Ferret CoV | Mpro FRET | 1.33 ± 0.19 | - | - | - | [7] | |

| Mink CoV | Mpro FRET | 1.44 ± 0.38 | - | - | - | [7] | |

| GC373 | SARS-CoV-2 | Mpro FRET | 0.40 ± 0.05 | 1.5 | - | >200 (Vero E6) | [7] |

| SARS-CoV | Mpro FRET | 0.070 ± 0.02 | - | - | - | [7] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant; CC50: Half-maximal cytotoxic concentration.

Table 2: Pharmacokinetic Parameters of GC376

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference(s) |

| Mouse (BALB/c) | 111 mg/kg | i.m. | 13800 ± 2400 | 0.22 ± 0.07 | 11600 ± 1900 | 0.81 ± 0.15 | [10] |

| Rat (SD) | 111 mg/kg | i.m. | 8700 ± 1500 | 0.25 | 8200 ± 1300 | 0.92 ± 0.11 | [10] |

| Cat | 15 mg/kg | s.c. | - | - | - | - | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life; i.m.: intramuscular; s.c.: subcutaneous. Note: Detailed pharmacokinetic data for cats were not fully available in the reviewed literature.

Metabolism

The primary metabolic pathway of GC376 is its conversion to the active aldehyde, GC373.[4] Information regarding further metabolism of GC373 is limited in the current scientific literature. It is hypothesized that, like other peptide-based drugs, it may undergo hydrolysis into smaller, inactive peptide fragments and amino acids. The involvement of cytochrome P450 (CYP) enzymes in the metabolism of GC376 or GC373 has not been extensively studied.

Figure 3: Proposed metabolic pathway of GC376.

Experimental Protocols

Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the viral main protease.

Principle: A fluorogenic substrate containing a fluorophore and a quencher is cleaved by Mpro, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.

Materials:

-

Recombinant Mpro enzyme

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (GC376 or GC373)

-

DMSO for compound dilution

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Add the Mpro enzyme to all wells except the negative control wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence kinetics over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1][6]

Viral Plaque Reduction Assay

This assay determines the antiviral efficacy of a compound in a cell-based system.

Principle: The formation of viral plaques (areas of cell death) in a cell monolayer is inhibited by the presence of an effective antiviral compound.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

Virus stock (e.g., SARS-CoV-2)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compound (GC376)

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed cells in plates and grow to confluency.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the diluted virus for a set adsorption period (e.g., 1 hour).

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a solidifying agent like agarose.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[11][12]

Conclusion

GC376 is a well-characterized prodrug that effectively delivers its active aldehyde metabolite, GC373, to inhibit the main protease of a broad range of coronaviruses. Its activation mechanism is straightforward, relying on spontaneous conversion in an aqueous environment. While its in vitro efficacy is well-documented, further studies are warranted to fully elucidate its complete metabolic fate beyond the initial activation step and to establish a more comprehensive pharmacokinetic profile in various species, including cats. The provided data and protocols serve as a valuable resource for researchers and drug developers working on the advancement of GC376 and other Mpro inhibitors as potential therapies for coronavirus infections.

References

- 1. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Chemical Synthesis of GC376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a variety of viruses, most notably coronaviruses. It functions as a prodrug of the active aldehyde inhibitor, GC373, which targets the viral 3C-like protease (3CLpro), an enzyme essential for viral replication. This technical guide provides a detailed overview of the chemical synthesis pathway of GC376, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented herein is compiled from published scientific literature and is intended for an audience with a strong background in synthetic organic chemistry.

Synthesis Pathway Overview

The synthesis of GC376 is a multi-step process that begins with commercially available starting materials. The core of the synthesis involves the coupling of a protected leucine amino acid with a glutamine surrogate, followed by the reduction of a Weinreb amide to form the key aldehyde intermediate, GC373. The final step is the conversion of the aldehyde to its more stable bisulfite adduct, GC376.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of GC376.

Step 1: Synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-L-Leucine)

This initial step involves the protection of the amino group of L-leucine with a benzyloxycarbonyl (Cbz) group.

Materials:

-

L-Leucine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of L-leucine (1.0 eq) in 2 M sodium carbonate solution is cooled to 0 °C in an ice bath.

-

Benzyl chloroformate (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The aqueous mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate.

-

The aqueous layer is acidified to pH 2 with 1 M HCl, resulting in the precipitation of the product.

-

The precipitate is extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield Cbz-L-Leucine as a white solid.

Step 2: Synthesis of the Glutamine Surrogate Intermediate

A key component of the GC376 structure is a glutamine surrogate. The synthesis of this intermediate can be achieved through various reported methods. One common approach involves the modification of glutamic acid.

Materials:

-

N-Boc-L-glutamic acid

-

Appropriate reagents for cyclization and functional group manipulation (e.g., activating agents, nitrogen source).

(Note: The specific, detailed protocol for the synthesis of the glutamine surrogate can vary between different publications. Researchers should consult the primary literature for the exact methodology.)

Step 3: Coupling of Cbz-L-Leucine and the Glutamine Surrogate

The protected leucine and the glutamine surrogate are coupled to form the dipeptide backbone.

Materials:

-

Cbz-L-Leucine (from Step 1)

-

Glutamine surrogate (from Step 2)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of Cbz-L-Leucine (1.0 eq) and the glutamine surrogate (1.0 eq) in anhydrous DMF at 0 °C, DCC (1.1 eq) is added.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

-

The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is diluted with ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the dipeptide intermediate.

Step 4: Synthesis of the Aldehyde GC373

The dipeptide intermediate is converted to the corresponding aldehyde, GC373. A common method for this transformation is the reduction of a Weinreb amide.

Materials:

-

Dipeptide intermediate (from Step 3)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Coupling agent (e.g., HATU)

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous tetrahydrofuran (THF)

-

Rochelle's salt solution

Procedure:

-

The dipeptide from Step 3 is first converted to its corresponding Weinreb amide by coupling with N,O-dimethylhydroxylamine hydrochloride.

-

The purified Weinreb amide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

A solution of LiAlH₄ or DIBAL-H (1.5 eq) in THF is added dropwise to the stirred solution.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of Rochelle's salt solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the aldehyde GC373.

Step 5: Synthesis of GC376

The final step is the formation of the bisulfite adduct, GC376, from the aldehyde GC373.

Materials:

-

GC373 (from Step 4)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

The aldehyde GC373 (1.0 eq) is dissolved in a mixture of ethanol and water.

-

A saturated aqueous solution of sodium bisulfite (1.2 eq) is added to the solution.

-

The mixture is stirred at room temperature for 4 hours, during which time a white precipitate forms.

-

The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether.

-

The solid is dried under vacuum to yield GC376 as a white powder.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of GC376. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reaction | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |

| 1 | Cbz Protection | L-Leucine | Cbz-L-Leucine | 90-95 | >98 |

| 3 | Peptide Coupling | Cbz-L-Leucine | Dipeptide Intermediate | 75-85 | >95 |

| 4 | Aldehyde Formation | Dipeptide Intermediate | GC373 | 60-70 | >97 |

| 5 | Bisulfite Adduct Formation | GC373 | GC376 | 85-95 | >99 |

Table 1: Summary of Reaction Yields and Product Purity.

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (Representative) |

| Cbz-L-Leucine | C₁₄H₁₉NO₄ | 265.30 | ¹H NMR consistent with structure |

| GC373 (aldehyde) | C₂₁H₃₀N₃O₅ | 404.48 | ¹H NMR: δ 9.5-9.7 (aldehyde proton) |

| GC376 (bisulfite adduct) | C₂₁H₃₁N₃NaO₈S | 507.53 | ¹H NMR: disappearance of aldehyde proton signal |

Table 2: Physicochemical and Spectroscopic Data.

Visualization of the Synthesis Workflow

The following diagram illustrates the chemical synthesis pathway of GC376.

Caption: Chemical synthesis workflow for GC376.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis of GC376, a promising antiviral compound. The described pathway, involving key steps such as peptide coupling and aldehyde formation, offers a reproducible route for obtaining this important molecule for research and development purposes. The detailed protocols and representative data serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery. For precise, up-to-date protocols and characterization data, researchers are encouraged to consult the primary scientific literature.

The Covalent Inhibition Mechanism of GC376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent inhibition mechanism of GC376, a potent broad-spectrum inhibitor of viral main proteases (Mpro), also known as 3C-like proteases (3CLpro). A comprehensive understanding of this mechanism is crucial for the development of effective antiviral therapeutics.

Introduction to GC376 and its Target

GC376 is a dipeptidyl prodrug that has demonstrated significant antiviral activity against a range of coronaviruses, including the virus responsible for Feline Infectious Peritonitis (FIP) and SARS-CoV-2.[1][2] Its primary target is the viral main protease (Mpro), an enzyme essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription.[3][4] The highly conserved nature of the Mpro active site across different coronaviruses makes it an attractive target for broad-spectrum antiviral drug development.[5][6]

The Covalent Inhibition Mechanism

The inhibitory action of GC376 is a multi-step process that culminates in the formation of a covalent bond with the catalytic cysteine residue in the Mpro active site.

Prodrug Conversion: GC376 is a bisulfite adduct of the active aldehyde compound, GC373.[1][7] In an aqueous environment, GC376 readily converts to GC373, its active form.[7][8] This conversion is a key step, as the aldehyde warhead of GC373 is essential for the covalent interaction.

Binding to the Active Site: The active GC373 molecule then binds to the substrate-binding pocket of the Mpro. The inhibitor's structure, which mimics the natural dipeptide substrate of the protease, facilitates its entry and positioning within the active site.[5][6] Specifically, the proline ring and leucine side chain of GC376 fit into the S1 and S2 pockets of the Mpro.[3]

Covalent Bond Formation: The key event in the inhibition mechanism is the nucleophilic attack by the sulfur atom of the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) on the aldehyde carbon of GC373.[4][6] This results in the formation of a stable, reversible covalent hemithioacetal bond.[1][5] This covalent adduct effectively blocks the catalytic activity of the Mpro by preventing it from binding to and cleaving its natural substrates.[3] The formation of this covalent bond has been confirmed by mass spectrometry, which detected a mass increase corresponding to the addition of GC376 to the Mpro.[9]

Stabilizing Interactions: The stability of the GC373-Mpro complex is further enhanced by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.[3][5] For instance, in the SARS-CoV-2 Mpro, GC376 forms hydrogen bonds with residues such as Gly143, His163, and Glu166.[3] These interactions properly orient the inhibitor within the active site for efficient covalent bond formation.

Quantitative Analysis of Inhibition

The inhibitory potency of GC376 and its active form, GC373, has been quantified against Mpro from various coronaviruses. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the efficacy of these inhibitors.

| Virus | Protease | Inhibitor | IC50 (µM) | Ki (nM) | Reference(s) |

| SARS-CoV-2 | Mpro | GC376 | 0.19 ± 0.04 | 40 | [8][10] |

| SARS-CoV-2 | Mpro | GC373 | 0.40 ± 0.05 | - | [10] |

| SARS-CoV | Mpro | GC376 | 0.05 ± 0.01 | 20 | [8][10] |

| SARS-CoV | Mpro | GC373 | 0.070 ± 0.02 | - | [10] |

| Feline Coronavirus (FCoV) | Mpro | GC376 | 0.49 ± 0.07 | 2.1 | [8][10] |

| MERS-CoV | Mpro | - | - | - | [10] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization

The elucidation of the covalent inhibition mechanism of GC376 has been made possible through a combination of biochemical and biophysical techniques.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays are commonly used to determine the enzymatic activity of Mpro and the inhibitory potency (IC50) of compounds like GC376.[4][5]

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., GC376).

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The initial reaction velocities are calculated from the fluorescence data.

-

IC50 values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the interaction between the inhibitor and the enzyme.

-

Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline protein.

-

Methodology:

-

The Mpro is co-crystallized with the inhibitor (GC376 or GC373).[3][5]

-

The resulting crystals are exposed to a beam of X-rays.

-

The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the protein-inhibitor complex.

-

A 3D model of the complex is built based on the electron density map, revealing the precise binding mode and interactions of the inhibitor with the active site residues.[4][5]

-

Mass Spectrometry

Mass spectrometry is employed to confirm the formation of a covalent adduct between the inhibitor and the enzyme.[9][11]

-

Principle: This technique measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights.

-

Methodology:

-

The Mpro is incubated with the inhibitor.

-

The resulting protein-inhibitor complex is analyzed by mass spectrometry (e.g., QTOF spectrometer).[9]

-

The mass of the complex is compared to the mass of the unbound enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[9][11]

-

Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that is covalently modified.[11]

-

Conclusion

The covalent inhibition of the viral main protease by GC376 is a well-characterized mechanism that provides a strong foundation for the development of broad-spectrum antiviral drugs. Through the conversion of the prodrug GC376 to the active aldehyde GC373, followed by the formation of a covalent hemithioacetal with the catalytic cysteine of Mpro, this inhibitor effectively shuts down a crucial step in the viral life cycle. The detailed understanding of this mechanism, supported by extensive quantitative and structural data, will continue to guide the design and optimization of next-generation protease inhibitors to combat current and future viral threats.

References

- 1. GC376 - Wikipedia [en.wikipedia.org]

- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 9. pubs.lib.umn.edu [pubs.lib.umn.edu]

- 10. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

GC376: A Promising Broad-Spectrum Antiviral Compound for Emerging Viral Threats

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GC376, a dipeptide-based protease inhibitor, has emerged as a significant candidate for broad-spectrum antiviral therapy. Initially investigated for its efficacy against feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, GC376 has demonstrated potent inhibitory activity against a wide range of viruses, including other coronaviruses like SARS-CoV-2, noroviruses, and picornaviruses.[1][2][3] Its primary mechanism of action involves the inhibition of the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral replication.[4] This technical guide provides a comprehensive overview of GC376, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols for its evaluation, and key signaling pathways involved in its inhibitory action.

Mechanism of Action

GC376 is a prodrug of GC373, an aldehyde.[1][2] It functions as a competitive, reversible inhibitor of the viral 3C-like protease (3CLpro).[5] The 3CLpro is a cysteine protease essential for the processing of viral polyproteins, which are large precursor proteins translated from the viral RNA genome.[6][7][8][9] The protease cleaves these polyproteins at specific sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[2][6][7][8]

GC376, in its active aldehyde form (GC373), targets the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CLpro.[5][10] It forms a covalent bond with the sulfur atom of the cysteine, creating a hemithioacetal.[5] This binding blocks the active site of the protease, preventing it from cleaving the viral polyproteins and thereby halting the viral replication cycle.[4] Some studies also suggest a dual mechanism of action where GC376 can inhibit host cell proteases like cathepsin L, which can also be involved in viral entry.

Signaling Pathway: Coronavirus Polyprotein Processing and Inhibition by GC376

Caption: Coronavirus polyprotein processing and its inhibition by GC376.

Quantitative Antiviral Efficacy

The broad-spectrum antiviral activity of GC376 has been quantified against various viruses in different cell lines. The following tables summarize the key efficacy data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).

Table 1: In Vitro Efficacy of GC376 against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference(s) |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.18 | - | >200 | [11] |

| SARS-CoV-2 | Vero | CPE | 0.70 | - | >200 | [1] |

| SARS-CoV-2 | Vero 76 | - | >3 | - | >100 | [12] |

| SARS-CoV-2 | Calu-3 | qRT-PCR | <3 | - | - | [13][14] |

| SARS-CoV | Vero | CPE | - | 4.35 | - | [8] |

| MERS-CoV | Vero | CPE | - | 1.56 | - | [8] |

| FIPV | CRFK | - | - | 0.72 | - | [8] |

| HCoV-229E | - | CPE | 0.099 - 3.37 | - | - | [15] |

| HCoV-OC43 | - | CPE | 0.099 - 3.37 | - | - | [15] |

| HCoV-NL63 | - | CPE | 0.099 - 3.37 | - | - | [15] |

| PEDV | - | - | - | 1.11 | - | [8] |

| TGEV | - | - | 0.15 | 0.82 | - | [8][16] |

Table 2: In Vitro Efficacy of GC376 against Other Viruses

| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Caliciviridae | Norwalk Virus (NV) | - | 3CLpro Inhibition | Comparable to other tested viruses | [16] |

| Picornaviridae | Poliovirus (PV) | - | 3Cpro Inhibition | - | [3] |

| Picornaviridae | Enterovirus 71 (EV71) | - | Cell-based | Nanomolar to low micromolar | [3] |

| Picornaviridae | Human Rhinovirus (HRV) | - | Cell-based | Nanomolar to low micromolar | [3] |

| Picornaviridae | Porcine Teschovirus (PTV) | - | Cell-based | 0.15 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GC376's antiviral activity.

In Vitro Antiviral Assays

This assay determines the ability of a compound to inhibit virus-induced cell death.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero E6, MRC-5, Huh-7) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of GC376 in cell culture medium.

-

Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI), for example, 0.05.

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of GC376. Include a virus-only control and a cell-only control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show significant CPE.

-

Quantification: Assess cell viability using a reagent such as Neutral Red or MTT. The absorbance is read using a microplate reader.

-

Data Analysis: Calculate the EC50 value, which is the concentration of GC376 that protects 50% of the cells from virus-induced death.

This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of GC376.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the control wells.

-

Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value, which is the concentration of GC376 that reduces the number of plaques by 50%.

This biochemical assay directly measures the inhibitory effect of GC376 on the enzymatic activity of 3CLpro.

Protocol:

-

Reagents:

-

Purified recombinant 3CLpro.

-

A fluorogenic substrate peptide containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans and Dabcyl).

-

GC376 at various concentrations.

-

Assay buffer.

-

-

Reaction Setup: In a 96-well or 384-well plate, mix the 3CLpro enzyme with different concentrations of GC376 and pre-incubate for a short period.

-

Initiation: Initiate the enzymatic reaction by adding the FRET substrate.

-